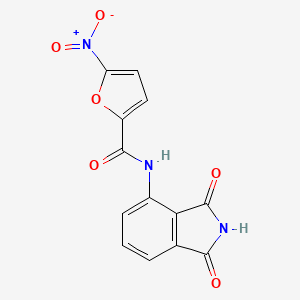

N-(1,3-二氧代异吲哚-4-基)-5-硝基呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1,3-dioxoisoindolin-4-yl)acetamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

Green and eco-friendly synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives were developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a eco-friendly solvent .Molecular Structure Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized. The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include several step reactions of substitution, click reaction, and addition reaction .科学研究应用

合成和表征

多样性合成方法:一项研究重点介绍了通过顺序的四组分 Ugi 反应/氢的氧化亲核取代来合成 3-氧代异吲哚-1-甲酰胺衍生物。该方法强调了硝基作为指导基团的作用,展示了在温和条件下的高区域选择性和化学选择性,为创建各种衍生物(包括类似于 N-(1,3-二氧代异吲哚-4-基)-5-硝基呋喃-2-甲酰胺的衍生物)提供了一条有效的途径 (S. Balalaie 等人,2020 年)。

光学活性聚酰胺掺入:关于将 2-(4-硝基-1,3-二氧代异吲哚-2-基) 琥珀酸与芳香族二胺结合以创建新型光学活性聚酰胺的研究表明了该化合物在材料科学中的应用。该工艺突出了该化合物在聚合物合成中的适应性,从而产生具有独特性质的材料 (K. Faghihi 等人,2010 年)。

生物学应用和研究

放射增敏和细胞毒活性:一项针对 5-硝基呋喃-2-和 3-甲酰胺的衍生物研究调查了它们作为放射增敏剂和生物还原活化细胞毒素的能力。这些化合物在使缺氧细胞对电离辐射的致命效应敏感方面表现出显着的效率,表明在癌症治疗中具有潜在的治疗应用 (M. Naylor 等人,1990 年)。

荧光化学传感特性:另一个应用涉及基于类似化合物衍生的酰胺部分的比色和荧光阴离子化学传感器的开发。这些传感器对 F- 离子表现出显着的响应,具有高选择性,表明它们可用于检测各种环境中的特定离子 (S. Devaraj 和 M. Kandaswamy,2013 年)。

药物开发和化学研究

抗癌药物开发:探索 1,3-二氧代异吲哚-5-甲酰胺衍生物作为 T 型钙通道阻滞剂提出了另一个重要的应用领域。一些衍生物表现出有希望的活性,表明有可能开发针对参与疾病过程的特定通道的新疗法 (Hwa Sil Kim 等人,2007 年)。

分子电子器件的合成:在电子器件中利用含有硝胺氧化还原中心的分子来表现负微分电阻,展示了该化合物在传统药物应用之外的效用。这一创新应用为分子电子学领域开辟了新的途径 (Jia Chen 等人,1999 年)。

作用机制

Target of Action

A similar compound, apremilast, targets thePhosphodiesterase 4 (PDE4) enzyme . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .

Mode of Action

Apremilast, a similar compound, binds to the catalytic site of the pde4 enzyme, thereby blocking camp degradation . This results in the modulation of the production of several pro-inflammatory cytokines and chemokines at the level of mRNA expression .

Biochemical Pathways

Apremilast, a similar compound, interferes with the production of leukotriene b4, inducible nitric oxide synthase, and matrix metalloproteinase . This results in the reduction of complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .

Result of Action

Apremilast, a similar compound, has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .

未来方向

属性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O6/c17-11-6-2-1-3-7(10(6)13(19)15-11)14-12(18)8-4-5-9(22-8)16(20)21/h1-5H,(H,14,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDHSWVANLMGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)

![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)

![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)

![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)

![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)

![methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride](/img/structure/B2997448.png)